N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a methoxypyrimidinyl group, and a piperazine carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction where a suitable pyrimidine derivative reacts with the piperazine core.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving an ethoxyphenyl halide and the piperazine derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine group on the piperazine with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, including receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(2-methoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(2-ethoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups, along with the piperazine and pyrimidinyl moieties, contributes to its diverse range of applications and potential effects.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-16-8-6-5-7-15(16)22-19(25)24-11-9-23(10-12-24)17-13-18(26-3)21-14(2)20-17/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRRZHLGGWOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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